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molecular formula C5H11NO3S B131558 Hydroxyethylcysteine CAS No. 6367-98-2

Hydroxyethylcysteine

Cat. No. B131558
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-BYPYZUCNSA-N
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Patent
US07304057B2

Procedure details

36.3 g of L-cysteine was dissolved in 300 ml of water. 24 ml 1 mol/L of NaOH solution was added into above solution and cooled by ice-water bath in order to adjust pH value to 7. And then at 0° C. 30 mL of epoxy ethane was added dropwise to the above solution and then mixture was cooled to 10° C. After the mixture was stirred for 1.0 hour, it was warmed to room temperature and then stirred for 1.5 hours. The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml) to remove the residual epoxy ethane. Water layer was removed on a rot-vap to obtain a buff solid. The solid was recrystallized in 95% ethanol to obtain a white lamellar crystal (33.9 g). Yield 69.4%□mp 195-196° C. (Dec.).
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
69.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[OH-].[Na+].[O:10]1[CH2:12][CH2:11]1>O>[NH2:1][CH:2]([CH2:3][S:4][CH2:12][CH2:11][OH:10])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
36.3 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by ice-water bath in order
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml)
CUSTOM
Type
CUSTOM
Details
to remove the residual epoxy ethane
CUSTOM
Type
CUSTOM
Details
Water layer was removed on a rot-vap
CUSTOM
Type
CUSTOM
Details
to obtain a buff solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in 95% ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)O)CSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07304057B2

Procedure details

36.3 g of L-cysteine was dissolved in 300 ml of water. 24 ml 1 mol/L of NaOH solution was added into above solution and cooled by ice-water bath in order to adjust pH value to 7. And then at 0° C. 30 mL of epoxy ethane was added dropwise to the above solution and then mixture was cooled to 10° C. After the mixture was stirred for 1.0 hour, it was warmed to room temperature and then stirred for 1.5 hours. The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml) to remove the residual epoxy ethane. Water layer was removed on a rot-vap to obtain a buff solid. The solid was recrystallized in 95% ethanol to obtain a white lamellar crystal (33.9 g). Yield 69.4%□mp 195-196° C. (Dec.).
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
69.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[OH-].[Na+].[O:10]1[CH2:12][CH2:11]1>O>[NH2:1][CH:2]([CH2:3][S:4][CH2:12][CH2:11][OH:10])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
36.3 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by ice-water bath in order
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml)
CUSTOM
Type
CUSTOM
Details
to remove the residual epoxy ethane
CUSTOM
Type
CUSTOM
Details
Water layer was removed on a rot-vap
CUSTOM
Type
CUSTOM
Details
to obtain a buff solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in 95% ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)O)CSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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